
Angelic Anhydrid
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Angelicasäureanhydrid wird in verschiedenen wissenschaftlichen Forschungsanwendungen eingesetzt, darunter:
Organische Synthese: Als Reagenz bei der Synthese von bioaktiven Molekülen und pharmazeutischen Wirkstoffen (APIs).
Chemische Forschung: Wird als Zwischenprodukt bei der Synthese komplexer organischer Verbindungen eingesetzt.
Industrielle Anwendungen: Eingesetzt bei der Herstellung von Duft- und Aromastoffen aufgrund seiner Reaktivität und Fähigkeit, Ester zu bilden.
5. Wirkmechanismus
Der Wirkmechanismus von Angelicasäureanhydrid beinhaltet nucleophile Acylsubstitutionsreaktionen. Das Carbonyl-Kohlenstoffatom der Verbindung ist stark elektrophil und daher anfällig für nucleophile Angriffe. Dies führt zur Bildung eines tetraedrischen Zwischenprodukts, gefolgt von der Eliminierung einer Abgangsgruppe, was zur Bildung verschiedener Produkte wie Estern, Amiden oder Carbonsäuren führt .
Ähnliche Verbindungen:
Tiglinsäure (CAS#80-59-1): Ähnlicher Aufbau, unterscheidet sich jedoch in der Position der Doppelbindung.
Angelicasäure (CAS#565-63-9): Die Stamm-Säure von Angelicasäureanhydrid.
Bernsteinsäureanhydrid (CAS#108-30-5): Ein weiteres Anhydrid mit unterschiedlicher Reaktivität und Anwendungen.
Einzigartigkeit: Angelicasäureanhydrid ist einzigartig aufgrund seiner spezifischen Reaktivitätsmuster und seiner Fähigkeit, durch nucleophile Acylsubstitutionsreaktionen eine Vielzahl von Produkten zu bilden. Seine Struktur ermöglicht selektive Reaktionen, was es zu einem wertvollen Reagenz in der organischen Synthese und in industriellen Anwendungen macht .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Angelicasäureanhydrid kann durch die Reaktion von Angelicasäure mit N,N'-Dicyclohexylcarbodiimid in Dichlormethan bei Raumtemperatur synthetisiert werden . Eine weitere übliche Methode umfasst die nucleophile Acylsubstitutionsreaktion eines Säurechlorids mit einer Carbonsäure oder einem Carboxylation .
Industrielle Produktionsmethoden: In industriellen Umgebungen beinhaltet die Produktion von Angelicasäureanhydrid oft kontinuierliche Flusschemietechniken, die skalierbare und robuste Syntheseprotokolle ermöglichen . Diese Verfahren sind vorteilhaft für die effiziente und hochreine Produktion großer Mengen der Verbindung.
Analyse Chemischer Reaktionen
Reaktionstypen: Angelicasäureanhydrid unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Hydrolyse: Reagiert mit Wasser zu Carbonsäuren.
Alkoholysis: Reagiert mit Alkoholen zu Estern.
Aminolyse: Reagiert mit Aminen zu Amiden.
Häufige Reagenzien und Bedingungen:
Hydrolyse: Umfasst typischerweise Wasser und einen Basen- oder Säurekatalysator.
Alkoholysis: Verwendet Alkohole in Gegenwart einer Base wie Pyridin.
Aminolyse: Umfasst Amine und erfordert oft ein Lösungsmittel wie Pyridin.
Hauptprodukte:
Hydrolyse: Produziert Carbonsäuren.
Alkoholysis: Bildet Ester.
Aminolyse: Führt zur Bildung von Amiden.
Wirkmechanismus
The mechanism of action of angelic anhydride involves nucleophilic acyl substitution reactions. The compound’s carbonyl carbon is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of a tetrahedral intermediate, followed by the elimination of a leaving group, resulting in the formation of various products such as esters, amides, or carboxylic acids .
Vergleich Mit ähnlichen Verbindungen
Tiglic Acid (CAS#80-59-1): Similar structure but differs in the position of the double bond.
Angelic Acid (CAS#565-63-9): The parent acid of angelic anhydride.
Succinic Anhydride (CAS#108-30-5): Another anhydride with different reactivity and applications.
Uniqueness: Angelic anhydride is unique due to its specific reactivity patterns and its ability to form a variety of products through nucleophilic acyl substitution reactions. Its structure allows for selective reactions, making it a valuable reagent in organic synthesis and industrial applications .
Eigenschaften
IUPAC Name |
[(Z)-2-methylbut-2-enoyl] (Z)-2-methylbut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-5-7(3)9(11)13-10(12)8(4)6-2/h5-6H,1-4H3/b7-5-,8-6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIHLSLRANKCHLV-SFECMWDFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC(=O)C(=CC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C(=O)OC(=O)/C(=C\C)/C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94487-74-8 | |
| Record name | Angelic Anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Angelic anhydride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HUP8L9D9RF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



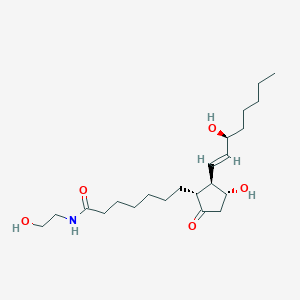

![(1S,3R,6S,7S,8S,11S,12S,15Z,16S)-6-(dimethylamino)-15-ethylidene-7,12,16-trimethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-14-one](/img/structure/B592521.png)
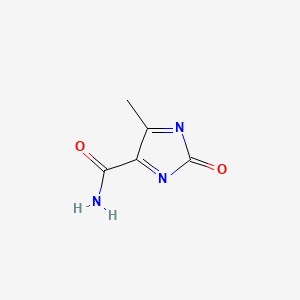
![5-methoxy-3-[(2-methoxyphenyl)methyl]-7-pentylchromen-2-one](/img/structure/B592523.png)

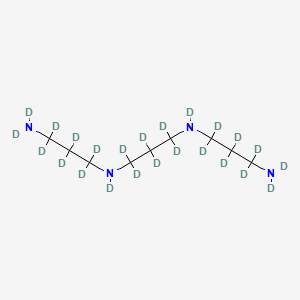

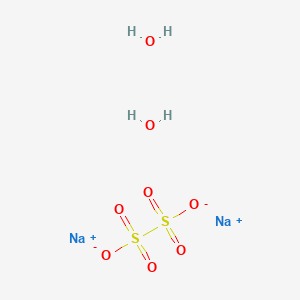
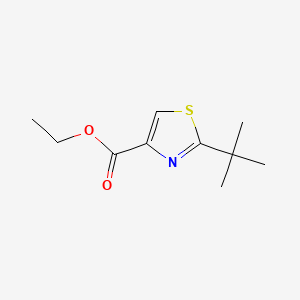
![1H-3,7-Ethanopyrrolo[2,3-c]pyridine](/img/structure/B592537.png)
